N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzo[d]thiazole-2-carboxamide
Description
N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzo[d]thiazole-2-carboxamide is a synthetic small molecule featuring a benzothiazole core linked to a thiophene-substituted pentyl chain. The benzothiazole moiety is a privileged scaffold in medicinal chemistry due to its bioisosteric properties and ability to interact with diverse biological targets . The hydroxy group at the pentyl chain may contribute to hydrogen bonding, influencing solubility and target binding.
Properties
IUPAC Name |
N-(5-hydroxy-3-thiophen-2-ylpentyl)-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S2/c20-10-8-12(14-6-3-11-22-14)7-9-18-16(21)17-19-13-4-1-2-5-15(13)23-17/h1-6,11-12,20H,7-10H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOWCCMIGSNOKNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)NCCC(CCO)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzo[d]thiazole-2-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of benzo[d]thiazole-2-carboxylic acid with a suitable amine derivative, followed by the introduction of the thiophene ring through a series of substitution reactions. The hydroxyl group is usually introduced via selective oxidation of the corresponding precursor.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Functionalization of the Hydroxy Group
The primary alcohol (-OH) on the pentyl chain can undergo typical alcohol reactions:
-
Oxidation : Conversion to a ketone or aldehyde using oxidizing agents (e.g., PCC, Dess-Martin periodinane).
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Esterification : Reaction with acyl chlorides (e.g., acetyl chloride) to form esters.
-
Protection : Use of silyl ethers (TBSCl) or benzyl groups for temporary protection during synthesis .
| Reaction | Reagents | Outcome |
|---|---|---|
| Oxidation | PCC, CHCl | Ketone derivative |
| Esterification | Acetyl chloride, pyridine | Acetylated pentyl chain |
Thiophene Ring Modifications
The thiophen-2-yl group is susceptible to electrophilic aromatic substitution (EAS):
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Sulfonation : Reaction with SO/HSO to introduce sulfonic acid groups.
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Halogenation : Bromination or chlorination using NBS or Cl/FeCl.
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Friedel-Crafts Acylation : Introduction of acetyl groups for further functionalization .
| Substitution | Reagents | Position | Application |
|---|---|---|---|
| Bromination | NBS, CCl | C5 of thiophene | Precursor for cross-coupling |
| Acylation | Acetyl chloride, AlCl | C3/C4 | Bioactive analog synthesis |
Benzothiazole Core Reactivity
The benzo[d]thiazole moiety participates in:
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Nucleophilic Acyl Substitution : Hydrolysis of the carboxamide to carboxylic acid under acidic/basic conditions.
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Cross-Coupling : Suzuki-Miyaura coupling at the thiazole C2 position (if halogenated) .
| Reaction | Conditions | Product |
|---|---|---|
| Hydrolysis | 6M HCl, reflux | Benzo[d]thiazole-2-carboxylic acid |
| Suzuki Coupling | Pd(PPh), NaCO | Biaryl derivatives |
Biological Activity-Driven Modifications
Analogous compounds show bioactivity via:
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Amide Bond Isosterism : Replacement of the carboxamide with sulfonamide or urea groups (e.g., compound 17 in ).
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Chain Elongation : Addition of methyl or ethyl groups to the pentyl chain to modulate lipophilicity .
| Modification | Impact | Reference |
|---|---|---|
| Sulfonamide substitution | Enhanced CB2 receptor affinity (K < 1 nM) | |
| Hydroxy-to-methoxy | Improved metabolic stability |
Thermal and Catalytic Rearrangements
Under thermal or acidic conditions:
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Cyclization : Intramolecular reactions to form fused heterocycles (e.g., thiazolo[5,4-b]pyridines) .
-
Dehydration : Conversion of the hydroxy group to an alkene using Burgess reagent or POCl .
Key Data Table: Reported Derivatives and Reactivity
Scientific Research Applications
N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzo[d]thiazole-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as organic semiconductors.
Mechanism of Action
The mechanism of action of N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzo[d]thiazole-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Structural and Functional Analogues in Receptor Binding
Benzothiazole carboxamides with varying alkyl/cycloalkyl substituents (e.g., 3r , 3s , 3t ) exhibit multitarget activity, particularly at histamine receptors (H3R, H1R, H4R). For example:
| Compound | H3R Ki (nM) | H1R Ki (nM) | H4R Ki (nM) | Key Substituents |
|---|---|---|---|---|
| 3r (Cyclopropyl) | 12.3 | 450 | 3200 | Cyclopropylamine, pentyl linker |
| 3s (Pyrrolidinyl) | 8.5 | 380 | 2800 | Pyrrolidine, pentyl linker |
| 3t (Cyclopentyl) | 15.6 | 520 | 3500 | Cyclopentylamine, pentyl linker |
Key Observations :
- Smaller cycloalkyl groups (e.g., cyclopropyl in 3r ) improve H3R selectivity but reduce H1R/H4R affinity .
- The pentyl linker optimizes spatial orientation for receptor binding, a feature shared with the target compound .
Antiproliferative Thiophene-Benzothiazole Hybrids
Thiophene-benzothiazole hybrids, such as compound 29 from , demonstrate potent anticancer activity:
| Compound | Structure | IC50 (μM) | Target Cancer Cell Line |
|---|---|---|---|
| 29 | (Z)-3-(4-methoxybenzo[d]thiazol-2-ylamino)-1-(thiophen-2-yl)prop-2-en-1-one | 9.39 | Human breast cancer |
| Doxorubicin | Reference compound | 28.5 | Human breast cancer |
Key Observations :
- The thiophene-benzothiazole combination enhances cytotoxicity, likely due to dual intercalation and enzyme inhibition .
Thiadiazole and Thiazole Carboxamides
Thiadiazole carboxamides (e.g., 3a–d in ) show moderate enzyme inhibition:
| Compound | % Inhibition (50 µg/mL) | Target Enzyme |
|---|---|---|
| 3a | 72 | Tyrosinase |
| 3b | 68 | Tyrosinase |
| 3c | 75 | Tyrosinase |
Key Observations :
- Thiadiazole derivatives exhibit lower potency than benzothiazole analogues, likely due to reduced aromatic stacking efficiency .
- The target compound’s benzothiazole core may offer superior target engagement compared to thiadiazoles.
Benzothiophene Acrylonitriles
Benzothiophene acrylonitriles (e.g., 31–33 in ) demonstrate nanomolar GI50 values against cancer cells:
| Compound | GI50 (nM) | Structural Feature |
|---|---|---|
| 31 | <10 | Z-configuration, 3,4-dimethoxyphenyl |
| 32 | 15 | Z-configuration, 3,4,5-trimethoxyphenyl |
| 33 | >100 | E-configuration, 3,4,5-trimethoxyphenyl |
Key Observations :
Biological Activity
N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzo[d]thiazole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its synthesis, biological evaluations, and the implications of its activity in various therapeutic contexts.
Chemical Structure and Synthesis
The compound is characterized by a benzo[d]thiazole core linked to a thiophene ring through a pentyl chain that includes a hydroxyl group. The molecular formula is , with a molecular weight of 346.5 g/mol .
Synthesis Overview:
- Formation of Benzo[d]thiazole Core: Achieved through cyclization of 2-aminothiophenol with carboxylic acid derivatives.
- Pentyl Chain Attachment: Introduced via nucleophilic substitution.
- Thiophene Coupling: Accomplished using cross-coupling reactions like Suzuki-Miyaura coupling.
Anticancer Properties
Research has indicated that this compound exhibits promising anticancer activity. A study highlighted its effectiveness against various cancer cell lines, including:
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
- PANC-1 (pancreatic cancer)
The compound demonstrated significant cytotoxic effects, with IC50 values in the micromolar range, suggesting its potential as an anticancer agent .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 0.65 |
| HeLa | 2.41 |
| PANC-1 | 1.20 |
The mechanism underlying the anticancer activity involves induction of apoptosis, as evidenced by increased levels of p53 and caspase-3 cleavage in treated cells. Molecular docking studies suggest strong hydrophobic interactions between the compound and key amino acids in target proteins, similar to established anticancer drugs like Tamoxifen .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has been investigated for potential anti-inflammatory effects. Preliminary studies indicate that it may inhibit specific enzymes involved in inflammatory pathways, thus reducing pro-inflammatory cytokine levels.
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent, particularly against resistant strains of bacteria. Its ability to selectively inhibit bacterial topoisomerases without affecting human isoforms presents a significant advantage in treating infections caused by antibiotic-resistant bacteria .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study on Anticancer Activity: A detailed analysis involving flow cytometry revealed that this compound effectively induced apoptosis in cancer cells through a dose-dependent mechanism.
- Anti-inflammatory Evaluation: In vitro assays demonstrated that the compound significantly reduced the production of inflammatory mediators in macrophage cell lines.
- Antimicrobial Studies: The compound was tested against various bacterial strains, showing effective inhibition at low concentrations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
